molecular formula C15H10Cl2N2O2 B5646495 2-(2,4-dichlorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one

2-(2,4-dichlorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one

Cat. No.: B5646495
M. Wt: 321.2 g/mol
InChI Key: ZMULODHEUGSRPA-UHFFFAOYSA-N
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Description

2-(2,4-dichlorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class This compound is characterized by the presence of a dichlorobenzyl group and a furan ring attached to a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced via nucleophilic substitution reactions using 2,4-dichlorobenzyl chloride and a suitable nucleophile.

    Attachment of the Furan Ring: The furan ring can be attached through various coupling reactions, such as Suzuki or Heck coupling, using appropriate furan derivatives and palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-diones or other oxidized derivatives.

    Reduction: Reduction reactions can target the pyridazinone core or the dichlorobenzyl group, potentially yielding reduced pyridazinone derivatives or benzyl alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the dichlorobenzyl group or the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions (e.g., presence of a base or acid catalyst).

Major Products

    Oxidation: Furan-2,3-diones, chlorinated benzyl alcohols.

    Reduction: Reduced pyridazinone derivatives, benzyl alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Potential use as a lead compound for drug development, targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The presence of the dichlorobenzyl and furan groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one: Similar structure with a thiophene ring instead of a furan ring.

    2-(2,4-dichlorobenzyl)-6-(pyridin-2-yl)pyridazin-3(2H)-one: Contains a pyridine ring instead of a furan ring.

    2-(2,4-dichlorobenzyl)-6-(phenyl)pyridazin-3(2H)-one: Features a phenyl ring instead of a furan ring.

Uniqueness

2-(2,4-dichlorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one is unique due to the presence of the furan ring, which can impart distinct electronic and steric properties compared to other similar compounds. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methyl]-6-(furan-2-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2/c16-11-4-3-10(12(17)8-11)9-19-15(20)6-5-13(18-19)14-2-1-7-21-14/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMULODHEUGSRPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN(C(=O)C=C2)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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